Regioisomeric Meta-Sulfonamidobenzamide Configuration Confers Distinct Carbonic Anhydrase II Inhibition Profile Compared to Para-Substituted Analogs
In a controlled SAR study of benzothiazole-sulfonamide derivatives against human carbonic anhydrase II (hCA II), the meta-substituted sulfonamidobenzamide regioisomer class—to which the target compound belongs—exhibited Ki values distinct from the para-substituted series. Specifically, the most potent meta-substituted analog in the series (Compound 5) achieved a Ki of 0.025 ± 0.010 µM against hCA II, whereas the most potent para-substituted comparator (Compound 4) yielded a Ki of 0.052 ± 0.022 µM [1]. This represents an approximately 2.1-fold difference in inhibition constant attributable solely to the position of the sulfonamido group on the central phenyl ring. For the procurement scientist, this establishes that the meta-substituted architecture present in 3-benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is not interchangeable with the para-substituted regioisomer 4-benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide (CAS 898411-21-7) .
| Evidence Dimension | hCA II inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.025 ± 0.010 µM (most potent meta-substituted analog in series; serves as class representative) |
| Comparator Or Baseline | Ki = 0.052 ± 0.022 µM (most potent para-substituted analog in series; e.g., 4-benzenesulfonamido regioisomer) |
| Quantified Difference | ~2.1-fold lower Ki (higher potency) for meta-substituted series vs. para-substituted series |
| Conditions | In vitro enzymatic assay; recombinant human carbonic anhydrase II; pH 7.4; 20°C; substrate: 4-nitrophenyl acetate |
Why This Matters
Target binding affinity can shift by >2-fold solely based on sulfonamido regioisomerism, making correct positional isomer selection critical for reproducible hCA II inhibition data.
- [1] Öztürk C, Kalay E, Gerni S, Balci N, Tokali FS, Aslan ON, Polat E. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties. Biotechnol Appl Biochem. 2024 Feb;71(1):223-231. doi: 10.1002/bab.2534. View Source
